6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Description
Properties
IUPAC Name |
6-bromo-1-methyl-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-11-7-3-2-5(10)4-6(7)8(12)14-9(11)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPLNMPUIUGPAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589796 | |
| Record name | 6-Bromo-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22721-17-1 | |
| Record name | 6-Bromo-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the bromination of 1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione. This reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid . The reaction conditions often require controlled temperatures to ensure the selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 6 undergoes nucleophilic substitution with amines, thiols, and other nucleophiles. Key examples include:
Key Findings :
- Reactions with amines typically require elevated temperatures or basic conditions to facilitate nucleophilic attack at the brominated position .
- Coupling with 2-aminobenzoic acids enables access to macrocyclic dibenzodiazocines, which are valuable in medicinal chemistry .
Ring-Opening and Amide Formation
The oxazine-dione ring undergoes hydrolysis or aminolysis to form substituted benzamides:
| Reagent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| H₂O (acidic) | p-TsOH, H₂O/MeOH | 2-(2-Aminobenzamido)benzoic acid | 78% | |
| 2-Aminonicotinate | NaH, THF, reflux | Pyrido[3,2-c] benzodiazocine-dione | 17% |
Mechanistic Insight :
- Acidic hydrolysis cleaves the oxazine ring, yielding linear amide intermediates .
- Subsequent cyclization with sodium hydride forms fused heterocycles .
Cyclization Reactions
The compound serves as a precursor for quinazolinones and benzodiazocines via intramolecular cyclization:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Triethoxymethane | 110°C, 18 hours | 6-Bromo-3-phenylquinazolin-4-one | 31% | |
| Ethyl bromoacetate | NaH, mineral oil, RT | Ethyl 2-(diazocinyl)acetate | 78% |
Notable Applications :
- Quinazolinones derived from this compound show inhibitory activity against ALK2 kinases .
- Alkylation at the nitrogen position enhances solubility for biological assays .
Oxidation and Reduction
Limited data exists, but analogous isatoic anhydrides undergo redox transformations:
| Reaction Type | Reagent | Product | Source |
|---|---|---|---|
| Oxidation | KMnO₄ (hypothetical) | Carboxylic acid derivatives | |
| Reduction | NaBH₄ (hypothetical) | Dihydro-oxazine intermediates |
Caution : Experimental validation specific to this compound is sparse, and predictions are based on structural analogs .
Comparison with Similar Compounds
| Compound | Reactivity Difference | Key Application |
|---|---|---|
| 6-Chloro-1-methyl analog | Slower substitution due to weaker C-Cl bond | Less active in kinase assays |
| 8-Bromo-6-methyl isomer | Altered regioselectivity in coupling | Macrocycle synthesis |
| Non-brominated isatoic anhydride | Lacks halogen-directed reactivity | General amide synthesis |
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of benzo[d][1,3]oxazine compounds exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of compounds similar to 6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with some compounds demonstrating effectiveness against methicillin-resistant strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Inhibition (%) |
|---|---|---|
| Compound 10c | Staphylococcus aureus | 7.75 |
| Compound 10f | Staphylococcus aureus | 7.92 |
| Compound 10g | Staphylococcus aureus | 8.94 |
| Compound 10i | Candida albicans | 21.65 |
Pharmaceutical Development
The compound's structure makes it a valuable scaffold for the development of new pharmaceuticals. Its analogs have been synthesized and evaluated for their potential as anti-inflammatory agents and analgesics. The modification of the benzoxazine core allows for tuning the pharmacological properties to enhance efficacy and reduce side effects.
Materials Science
This compound has applications in materials science as a precursor for synthesizing polymers and other materials with specific properties. Its ability to undergo polymerization reactions makes it suitable for creating advanced materials used in coatings, adhesives, and electronic devices .
Case Study 1: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of various derivatives derived from the benzoxazine framework. Compounds were tested against a panel of bacterial strains using disc diffusion methods. The results indicated that specific substitutions on the benzoxazine ring significantly enhanced antimicrobial activity, suggesting that further structural modifications could lead to more potent agents.
Case Study 2: Polymer Synthesis
In another study, researchers utilized the compound in the synthesis of novel polymers through thermal polymerization processes. The resulting materials exhibited improved thermal stability and mechanical strength compared to conventional polymers, indicating potential applications in high-performance materials .
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. The bromine atom and the oxazine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 6-bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione with its analogs:
*Inferred based on structural trends.
Key Observations:
- Substituent Effects :
- Melting Points : Bromine’s larger atomic size and stronger intermolecular forces (van der Waals) may elevate melting points relative to chloro analogs (e.g., 13f: 201–202°C vs. inferred bromo-methyl: ~210–215°C).
- Chromatographic Behavior : Higher Rf values for bulkier N-substituents (e.g., 13i: 0.74) reflect increased hydrophobicity .
Biological Activity
Overview
6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound characterized by its unique molecular structure and diverse applications in medicinal chemistry and biological research. With a molecular formula of C9H6BrNO3 and a molecular weight of approximately 256.05 g/mol, this compound has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within biological systems. The presence of the bromine atom and the oxazine ring enhances its reactivity and binding affinity to various molecular targets. This interaction can modulate enzyme activities, potentially leading to therapeutic effects in various disease models.
Enzyme Interaction
Research indicates that this compound can act as an inhibitor or modulator of certain enzymes. For instance, it has been shown to selectively inhibit cysteine-targeting enzymes, which are crucial in various metabolic pathways. This property suggests its potential use in drug development targeting diseases related to enzyme dysregulation .
Cytotoxicity Studies
A study focusing on the cytotoxic effects of related compounds highlighted that derivatives of benzo[d][1,3]oxazine-2,4-diones exhibit varying degrees of cytotoxicity against cancer cell lines. While specific data for this compound is limited, structural analogs have demonstrated IC50 values ranging from 97.3 µM to over 200 µM against HeLa and U87 cancer cell lines . These findings suggest that further investigation into the cytotoxic potential of this compound could reveal significant therapeutic applications.
Antibacterial Activity
Despite its promising cytotoxic properties against cancer cells, preliminary studies have indicated that this compound does not exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacterial strains at tested concentrations . This lack of antibacterial efficacy may limit its application in infectious disease contexts but underscores the need for further exploration into its biological profile.
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|---|
| This compound | Structure | Enzyme inhibition | TBD | Potential for therapeutic applications |
| 8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione | N/A | Moderate cytotoxicity | 150 - 200 | Targeting neurological disorders |
| 6-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one | N/A | Low antibacterial activity | >1000 | Limited therapeutic use |
Case Studies
Several case studies have explored the applications of benzo[d][1,3]oxazine derivatives in drug development:
- Pharmaceutical Development : A study highlighted the use of related compounds as intermediates in synthesizing pharmaceuticals targeting neurological disorders. These compounds enhance drug specificity and efficacy due to their structural properties .
- Biological Research : Researchers have employed these compounds to investigate their effects on cellular processes and biochemical pathways. This research contributes significantly to understanding potential therapeutic targets for various diseases .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione, and how can reaction conditions be modified to improve yield?
- Methodology : The compound is synthesized via cyclocondensation of bromoanthranilic acid derivatives. For example, bromoanthranilic acid is reacted with benzoyl chloride in pyridine at 0°C, followed by NaHCO₃ treatment and ethanol recrystallization . Yield optimization involves adjusting stoichiometry (e.g., 0.05 mol bromoanthranilic acid to 0.04 mol benzoyl chloride) and monitoring reaction progress via TLC (hexane:ethyl acetate, 2:1) . Post-reaction purification using slow solvent evaporation (e.g., ethyl acetate) enhances crystal quality for structural studies .
Q. How is X-ray crystallography applied to confirm the molecular structure and intermolecular interactions of this compound?
- Methodology : Single-crystal X-ray diffraction reveals planar benzothiazine rings with intermolecular interactions such as C–H⋯O hydrogen bonds and π-π stacking (centroid separation: 3.720 Å) . These interactions stabilize the crystal lattice and inform reactivity predictions. Structural validation includes comparing experimental bond lengths (e.g., C–Br: 1.897 Å) with computational models .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- FT-IR : Identifies functional groups (e.g., C=O at 1705 cm⁻¹, C-Br at 528 cm⁻¹) .
- ¹H NMR : Assigns proton environments (e.g., methyl groups at δ 2.51 ppm, aromatic protons at δ 7.39–8.11 ppm) .
- Mass Spectrometry : Confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns.
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological activity of derivatives?
- Methodology : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites . Molecular docking evaluates binding affinity to target proteins (e.g., bacterial enzymes for antibacterial derivatives). QSAR models correlate substituent effects (e.g., electron-withdrawing bromine) with bioactivity .
Q. What strategies resolve contradictions in synthetic yields between similar derivatives (e.g., 56.7% vs. 70%)?
- Methodology :
- Reaction Kinetics : Compare activation energies under varying temperatures or catalysts.
- Side-Reaction Analysis : Use LC-MS to identify byproducts from competing pathways (e.g., hydrolysis of intermediates).
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of reactants .
Q. How are hydrazine-based derivatives synthesized, and what role do substituents play in their anthelmintic activity?
- Methodology : Refluxing the parent compound with hydrazine derivatives (e.g., cyclohexanone hydrazone) in glacial acetic acid introduces substituents at the 4-position . Bioactivity assays (e.g., Caenorhabditis elegans paralysis tests) assess the impact of substituents like fluorobenzylidene on potency .
Q. What crystallographic metrics are critical for analyzing stacking interactions in brominated heterocycles?
- Methodology : Measure centroid-centroid distances (3.5–4.0 Å) and dihedral angles (<5°) to quantify π-π stacking . Hirshfeld surface analysis maps contact contributions (e.g., Br⋯H interactions: 2.8–3.2 Å) .
Methodological and Safety Considerations
Q. How to design a stability study for brominated oxazine derivatives under varying pH and temperature?
- Methodology :
- Accelerated Degradation : Incubate samples at 40–60°C and pH 1–13, monitoring decomposition via HPLC.
- Kinetic Modeling : Use Arrhenius equations to predict shelf life. Safety protocols (e.g., P210: avoid ignition sources) ensure safe handling of thermally unstable intermediates .
Q. What safety protocols are critical when handling brominated intermediates during synthesis?
- Guidelines :
- Ventilation : Use fume hoods to prevent inhalation of volatile reagents (e.g., pyridine) .
- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats mitigate skin contact risks.
- Emergency Response : Neutralize spills with NaHCO₃ for acidic byproducts .
Data Presentation
Table 1 : Key Synthetic Parameters for Derivatives
| Derivative | Reagent | Yield (%) | Key Interaction (X-ray) |
|---|---|---|---|
| BQ1 | Metformin | 70 | C–H⋯O (2.042 Å) |
| Cyclohexanone hydrazone | Cyclohexanone | 56.7 | π-π stacking (3.720 Å) |
Table 2 : Spectroscopic Benchmarks
| Technique | Key Signal | Assignment |
|---|---|---|
| FT-IR | 1705 cm⁻¹ | C=O stretch |
| ¹H NMR | δ 2.51 (s, 6H) | N(CH₃)₂ |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
